![molecular formula C8H16ClNO B2737942 [(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride CAS No. 2418595-08-9](/img/structure/B2737942.png)
[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride” is a chemical compound with the molecular formula C8H16ClNO . It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and similar structures has attracted attention from many research groups worldwide. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO.ClH/c9-7-3-5-1-2-6 (4-7)8-5;/h5-6,8H,1-4H2;1H/t5-,6+; . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities . The specific chemical reactions involving this compound would depend on the context and the other reactants involved.Applications De Recherche Scientifique
Organic & Biomolecular Chemistry
Application Summary
The compound is used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Method of Application
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Results or Outcomes
The methodologies reported have been successful in achieving the most relevant achievements in these areas .
Cancer Research
Application Summary
The compound has been used in structure-based drug design for the identification of estrogen receptor binders . The estrogen receptor is considered a significant drug target for cancer .
Method of Application
The compound was subjected to molecular docking against estrogen receptors . The top hits were shortlisted based on binding orientation and docking score and subjected to molecular dynamics simulation to explore the conformational stability .
Results or Outcomes
The ligand (1S,5R)-8-Methyl-8-Azabicyclo[3.2.1]Octan-3-yl-3-Hydroxy-2-Phenylpropanoate, which is similar to the compound , depicted highly acceptable MD simulations outcomes and drug-likeness profile .
Synthetic Methodology
Application Summary
The compound is used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .
Method of Application
A rhodium(II) complex/chiral Lewis acid binary system is used for the asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .
Results or Outcomes
The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee) .
Propriétés
IUPAC Name |
[(1S,5R)-6-azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-3-1-2-7(4-8)5-9-8;/h7,9-10H,1-6H2;1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNXJEXWSJDFNM-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@](C1)(NC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

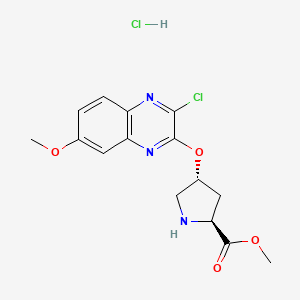
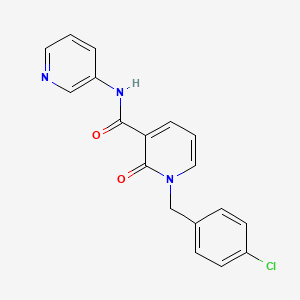
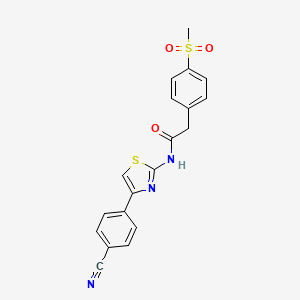
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737863.png)
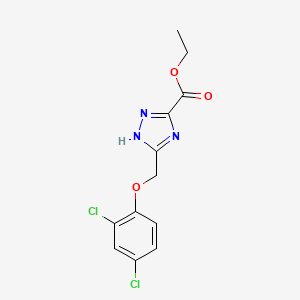
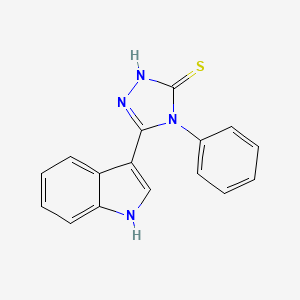
![3-[(2-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B2737869.png)
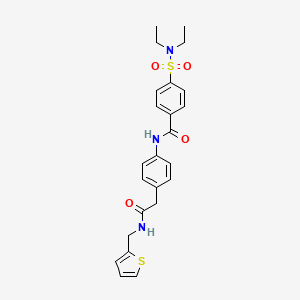
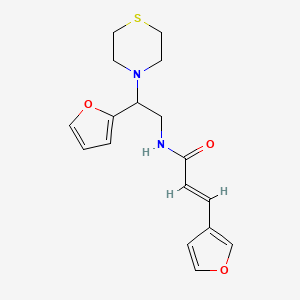
![2-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]ethanamine;dihydrochloride](/img/structure/B2737873.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737875.png)
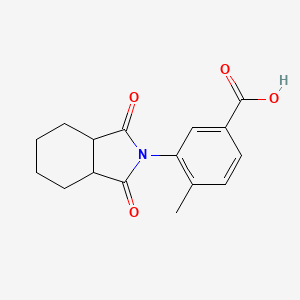
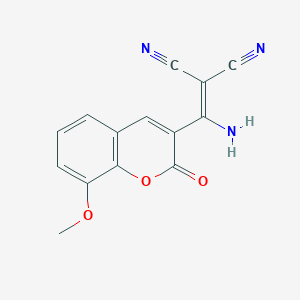
![2-({1-[(2,6-dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2737882.png)